5-amino-N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Overview
Description
5-amino-N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16FN5O and its molecular weight is 325.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.13388831 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- Triazole Analogues : The compound serves as a building block in synthesizing various triazole analogues, like 4-amino-5-aminomethyl-1,2,3-triazoles, which are further substituted to create different derivatives (Albert, 1970).
- Rearrangement and Synthesis Processes : It is used in processes such as the Dimroth rearrangement and in the synthesis of v-triazolo[4,5-d]pyrimidines, which are significant in the chemistry of polyazaheterocyclic compounds (Sutherland & Tennant, 1971).
Biological Activity and Applications
- Antitumor Properties : Certain derivatives, like 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, exhibit effective inhibition of cancer cell proliferation, highlighting potential antitumor applications (Liu et al., 2016).
- Chiral Discrimination in Pharmaceutical Analysis : It's used in the separation of enantiomers on specific stationary phases, which is crucial in pharmaceutical analysis (Bereznitski et al., 2002).
Molecular Interactions and Crystallography
- Crystallographic Analysis : Studies involving the crystallographic analysis of derivatives, like 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, help in understanding molecular conformations and interactions (Moreno-Fuquen et al., 2019).
Other Applications
- Synthesis of Diverse Compounds : The chemical is used in synthesizing a variety of compounds, such as 5-hydroxy- and 5-sulfanyl-substituted [1,2,3]triazolo[4,5-е][1,4]diazepines, highlighting its versatility in chemical synthesis (Kemskiy et al., 2018).
- **Role in Ruthenium-Catalyzed Synthesis**: It's involved in ruthenium-catalyzed synthesis processes for creating triazole-based scaffolds, useful in preparing peptidomimetics or biologically active compounds (Ferrini et al., 2015).
properties
IUPAC Name |
5-amino-N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)triazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-10-4-3-5-14(11(10)2)20-17(24)15-16(19)23(22-21-15)13-8-6-12(18)7-9-13/h3-9H,19H2,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOJPFMQZIVMNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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